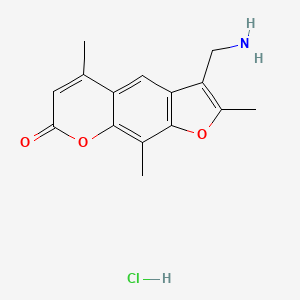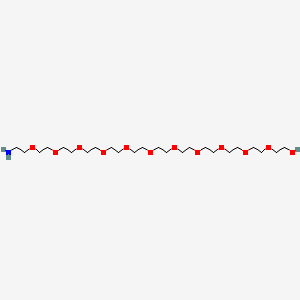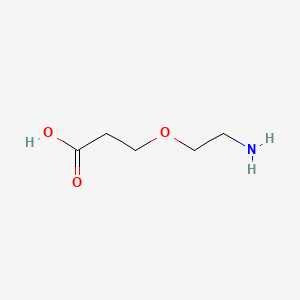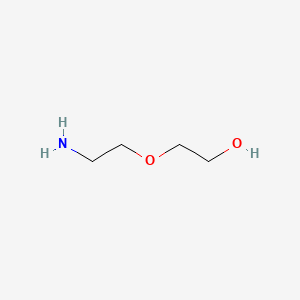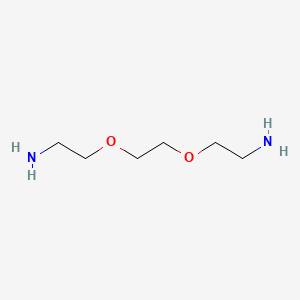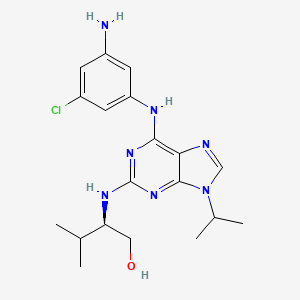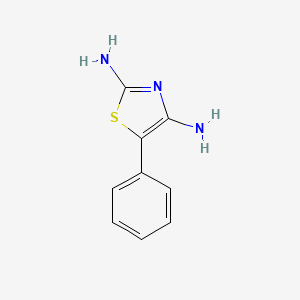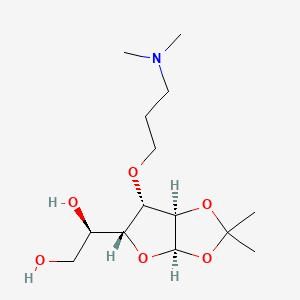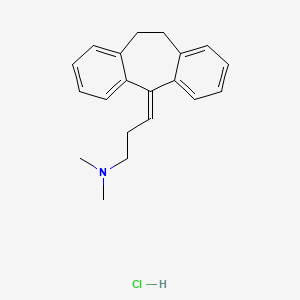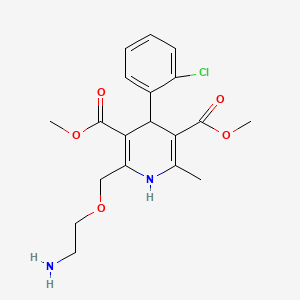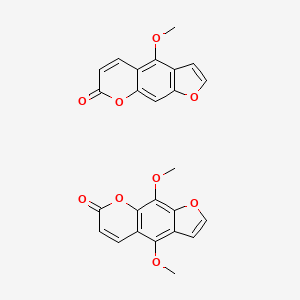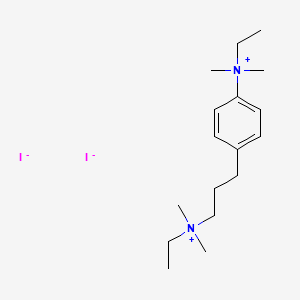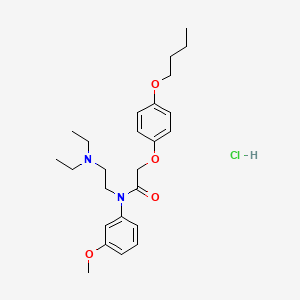
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride is a bioactive chemical.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
The research by Coleman et al. (2000) examines the metabolism of chloroacetamide herbicides, including Acetochlor, in human and rat liver microsomes. This study is crucial in understanding the metabolic activation pathways of these herbicides and their carcinogenic potential in rats. The research reveals the enzymes involved in the metabolism, providing insights into the detoxification or activation of these compounds in the liver. The study also sheds light on the differences in herbicide metabolism between humans and rats, which is crucial for risk assessment and environmental health perspectives (Coleman, Linderman, Hodgson, & Rose, 2000).
New Powder Diffraction Data of Derivatives
Olszewska, Tarasiuk, and Pikus (2009) have characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, using X-ray powder diffraction. This research provides valuable data for the identification and characterization of these compounds, crucial for their development and application in the agricultural sector (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Molecular Docking Analysis of Anticancer Drug
Sharma et al. (2018) conducted a study on the synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug. The study involves molecular docking analysis targeting the VEGFr receptor, indicating the potential medical applications of such compounds in cancer treatment (Sharma et al., 2018).
N-Deethoxymethylation of Acetochlor by Rhodococcus sp.
Research by Wang et al. (2015) focuses on the biodegradation of Acetochlor, a herbicide with potential carcinogenic properties. The study identifies and characterizes the key enzymes involved in the N-deethoxymethylation of Acetochlor, an essential step in its biodegradation. This research contributes to understanding the environmental fate of acetochlor and the potential for bioremediation strategies (Wang et al., 2015).
properties
CAS RN |
27471-58-5 |
|---|---|
Product Name |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride |
Molecular Formula |
C25H37ClN2O4 |
Molecular Weight |
465 g/mol |
IUPAC Name |
2-(4-butoxyphenoxy)-N-[2-(diethylamino)ethyl]-N-(3-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C25H36N2O4.ClH/c1-5-8-18-30-22-12-14-23(15-13-22)31-20-25(28)27(17-16-26(6-2)7-3)21-10-9-11-24(19-21)29-4;/h9-15,19H,5-8,16-18,20H2,1-4H3;1H |
InChI Key |
MCZDSVGBUYVFMC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC(=CC=C2)OC.Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC(=CC=C2)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



